molecular formula C18H20N2 B3175910 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine CAS No. 96062-47-4

2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine

Cat. No. B3175910
CAS RN: 96062-47-4
M. Wt: 264.4 g/mol
InChI Key: GDRWQEOJSGTFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine (2-BE), also known as 2-benzylaminoindane, is a synthetic compound belonging to the indane class of compounds. It is a derivative of indane, a hydrocarbon found in coal tar. 2-BE has a wide range of applications in the field of scientific research and is used in a variety of laboratory experiments. It has been studied for its potential role in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.

Mechanism of Action

2-BE acts as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood and behavior. It binds to this receptor and activates it, leading to an increase in serotonin levels in the brain. This increased serotonin level is thought to be responsible for the antidepressant, anxiolytic, and other therapeutic effects of 2-BE.
Biochemical and Physiological Effects
2-BE has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, as well as to reduce levels of the neurotransmitter glutamate. It has also been shown to increase levels of the neurotransmitter dopamine, which is involved in reward and pleasure. In addition, 2-BE has been shown to increase levels of the neurotransmitter norepinephrine, which is involved in the regulation of alertness and arousal.

Advantages and Limitations for Lab Experiments

2-BE has a number of advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in a wide variety of experiments. In addition, its chemical structure makes it easy to synthesize in the lab. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, its effects are relatively short-lived, making it difficult to study long-term effects.

Future Directions

The potential therapeutic applications of 2-BE are still being explored. Further research is needed to determine the optimal dosage and duration of treatment, as well as to identify potential side effects and interactions with other drugs. In addition, further research is needed to explore the potential use of 2-BE in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to explore the potential use of 2-BE as a neuroprotective agent.

Scientific Research Applications

2-BE has been studied extensively for its potential role in the treatment of various neurological disorders. It has been shown to act as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood and behavior. It has also been shown to have anticonvulsant and anxiolytic effects in animal models. In addition, 2-BE has been studied for its potential role in the treatment of attention-deficit/hyperactivity disorder (ADHD), as well as its potential use as a neuroprotective agent.

properties

IUPAC Name

1-(1-benzylindol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-14(19)11-16-13-20(12-15-7-3-2-4-8-15)18-10-6-5-9-17(16)18/h2-10,13-14H,11-12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRWQEOJSGTFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine
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2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine
Reactant of Route 3
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine
Reactant of Route 4
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine
Reactant of Route 5
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine
Reactant of Route 6
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine

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